7-Thia-2-azaspiro[3.5]nonane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13NS |
|---|---|
Molecular Weight |
143.25 g/mol |
IUPAC Name |
7-thia-2-azaspiro[3.5]nonane |
InChI |
InChI=1S/C7H13NS/c1-3-9-4-2-7(1)5-8-6-7/h8H,1-6H2 |
InChI Key |
FGITVYSAKWMASC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC12CNC2 |
Origin of Product |
United States |
Preparation Methods
Two-Step Cyclization and Reduction Method (Based on Patent CN112321599A)
This method synthesizes the closely related intermediate 7-oxo-2-azaspiro[3.5]nonane, which can be adapted toward 7-Thia-2-azaspiro[3.5]nonane derivatives by sulfur incorporation.
Step 1: Cyclization Reaction
- Reactants: bis(2-chloroethyl) ether (or bromo/iodo analogs) and cyanoacetaldehyde diethyl acetal
- Catalyst system: phase transfer catalyst (e.g., tetrabutylammonium bromide) and iodo metal salt (potassium iodide or sodium iodide)
- Solvent: N,N-dimethylformamide (DMF)
- Conditions: 70–100 °C, 10–24 hours
- Acid-binding agents: anhydrous potassium carbonate, sodium carbonate, or sodium bicarbonate
- Outcome: Formation of a cyclic intermediate (Compound 3)
Step 2: Reduction
- Solvent: tetrahydrofuran (THF)
- Reducing agent: lithium aluminum hydride (LiAlH4), added portion-wise at −10 °C under nitrogen atmosphere
- Reaction time: 4–8 hours
- Workup: careful quenching with water and sodium hydroxide solution, filtration, concentration, and purification through neutral alumina column
- Yield: 56.3–82.6% overall yield of refined compound (Compound I)
| Parameter | Range/Details |
|---|---|
| DMF volume | 720–1600 mL |
| bis(2-chloroethyl) ether | 71.5–163 g |
| cyanoacetaldehyde diethyl acetal | 78.8–138.2 g |
| Acid-binding agent | 8.1–25.5 g |
| Phase transfer catalyst | 3.7–12.5 g |
| Reaction temperature | 70–100 °C |
| Reaction time | 12–24 h |
| THF volume | 770–1000 mL |
| LiAlH4 amount | 15.2–56.9 g |
| Reduction temperature | −10 °C |
| Reduction time | 4–8 h |
| Total yield | 56.3–82.6% |
This protocol addresses the challenge of ring-opening of cyclic ethers during synthesis, providing mild reaction conditions, ease of scale-up, and cost-effectiveness.
Wittig Reaction Followed by Cyclization and Reduction (Based on Patent CN106674112A)
This approach focuses on synthesizing 7-azaspiro[3.5]nonane-2-ol derivatives, which are structurally related and can be modified toward sulfur analogs.
Step 1: Wittig Reaction
- Starting material: N-Boc-4-piperidone
- Reagent: phosphorus ylide
- Outcome: N-Boc-4-methylenepiperidine (compound II)
Step 2: Cyclization
- Intramolecular cyclization of compound II to form N-Boc-7-azaspiro cyclic ketones (compound III)
Step 3: Reduction
- Reduction of compound III to N-Boc-7-azaspiro cyclic alcohol (compound IV)
Synthesis of 7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide Hemioxalate (Benchchem Data)
Though specific synthetic details are limited, the synthesis involves:
- Construction of the spirocyclic core incorporating sulfur and nitrogen heteroatoms
- Oxidation of sulfur to the dioxide state (sulfonyl group)
- Formation of hemioxalate salt for stabilization and purification
This compound's preparation likely involves multi-step synthesis starting from sulfur-containing precursors, followed by spirocyclization and oxidation steps.
| Aspect | Two-Step Cyclization & Reduction | Wittig + Cyclization + Reduction | Spirocyclic Sulfone Synthesis |
|---|---|---|---|
| Starting materials | Halogenated ethers + cyanoacetaldehyde acetal | N-Boc-4-piperidone + phosphorus ylide | Sulfur-containing precursors |
| Key transformations | Phase-transfer catalyzed cyclization, LiAlH4 reduction | Wittig olefination, cyclization, reduction | Spirocyclization, sulfur oxidation |
| Reaction conditions | Mild heating, inert atmosphere, low temp reduction | Moderate temperature, standard organic synthesis | Multi-step, oxidation step required |
| Yield range | 56–83% overall | Not specified | Not specified |
| Scalability | High, suitable for industrial scale | Moderate, more synthetic steps | Dependent on precursor availability |
| Challenges | Control of ring-opening side reactions | Multiple purification steps | Control of oxidation state of sulfur |
The preparation of this compound involves sophisticated synthetic strategies centered on constructing the spirocyclic framework with precise placement of sulfur and nitrogen atoms. The most documented method employs a two-step cyclization and reduction sequence under phase-transfer catalysis and LiAlH4 reduction, achieving high yields and scalability. Alternative routes using Wittig chemistry and subsequent cyclization offer flexibility for derivative synthesis. Oxidized forms such as the 7,7-dioxide hemioxalate salt require additional oxidation steps post-spirocyclization.
These methods collectively provide a robust toolkit for researchers aiming to synthesize this compound and its analogs for pharmaceutical and biochemical applications.
Chemical Reactions Analysis
Types of Reactions
7-Thia-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur or nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-Thia-2-azaspiro[3.5]nonane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Thia-2-azaspiro[3.5]nonane depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfur and nitrogen atoms in the compound can form hydrogen bonds or coordinate with metal ions, influencing its activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Profiles
The following table summarizes key structural analogues of 7-Thia-2-azaspiro[3.5]nonane, their pharmacological targets, and binding affinities:
Key Differences in Pharmacological Activity
2,7-Diazaspiro[3.5]nonane Derivatives
- Sigma Receptor (S1R/S2R) Affinity: These derivatives exhibit nanomolar affinity for S1R (e.g., compound 4b: Ki = 2.7 nM) and moderate selectivity over S2R (Ki = 27 nM). Structural modifications, such as the addition of hydrophobic groups, enhance S1R antagonism .
- In Vivo Effects : Compound 5b (KiS1R = 13 nM) demonstrated potent antiallodynic effects in mice at 20 mg/kg, fully reversing mechanical hypersensitivity via S1R antagonism .
Diazabicyclo[4.3.0]nonane Derivatives
- Lower S1R affinity compared to 2,7-diazaspiro analogues (e.g., compound 8f : KiS1R = 10 nM vs. 2.7 nM for 4b ). However, these compounds show promise in pain models due to their functional selectivity .
This compound
- While structurally similar to 2,7-diazaspiro derivatives, the replacement of nitrogen with sulfur alters electronic properties and limits direct receptor engagement. Its primary role remains in scaffold diversification for drug discovery .
Q & A
Q. Table 1: Comparative Reactivity of Analogous Spirocyclic Compounds
| Compound | Key Feature | Reactivity Profile |
|---|---|---|
| 7-Oxa-2-azaspiro[3.5]nonane | Oxygen atom at position 7 | Higher polarity, prone to oxidation |
| 2-Azaspiro[3.3]heptane | Smaller ring system | Faster ring-opening kinetics |
| 7,7-Dimethyl-6-oxa-2-azaspiro[3.5]nonane | Steric hindrance at 6,7-positions | Reduced metabolic clearance |
Q. Table 2: Synthetic Yields for Common Derivatives
| Derivative | Method | Yield (%) |
|---|---|---|
| 7-Oxo-2-azaspiro[3.5]nonane | Oxone®/formic acid oxidation | 82 |
| 2-Azaspiro[3.5]nonane-1-carboxylic acid | Carboxylation with COCl2 | 75 |
| This compound hydrochloride | LiAlH4 reduction | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
